Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)

4-(N-Succinimidylcarboxy)benzophenone structure
91990-88-4 structure
Product Name:4-(N-Succinimidylcarboxy)benzophenone
Numero CAS:91990-88-4
MF:C18H13NO5
MW:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902
Update Time:2025-07-02

4-(N-Succinimidylcarboxy)benzophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
    • 4-(N-Succinimidylcarboxy)benzophenone
    • N-Succinimidyl 4-Benzoylbenzoate
    • 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
    • (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
    • 4-benzoylbenzoate NHS ester
    • 4-Benzoylbenzoic Acid N-Succinimidyl Ester
    • 4-Benzoylbenzoic acid succinimidyl ester
    • N-hydroxysuccinimidyl-4-benzoylbenzoate
    • p-benzoylbenzoic acid N-hydroxysuccinimide ester
    • 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
    • 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
    • N-Succinimidyl4-Benzoylbenzoate
    • MVQNJLJLEGZFGP-UHFFFAOYSA-N
    • 5569AH
    • 4-benzoylbenzoicacid-succinimidyl ester
    • 4-Benzoylbenzoic acid,succinimidyl ester
    • 4-Benzoylbenzoic acid, succinimidyl ester
    • 4-
    • AS
    • 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
    • 4-Benzoylbenzoic acid N-hydroxysuccinimide
    • 91990-88-4
    • 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
    • CS-0181326
    • 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
    • 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
    • MFCD00058572
    • AS-10345
    • AKOS025312397
    • SCHEMBL76714
    • T73071
    • 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
    • LCZC2378
    • DTXSID70376325
    • S0863
    • DB-081113
    • MDL: MFCD00058572
    • Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
    • Chiave InChI: MVQNJLJLEGZFGP-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O

Proprietà calcolate

  • Massa esatta: 323.07900
  • Massa monoisotopica: 323.07937252 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 514
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 80.8
  • Peso molecolare: 323.3

Proprietà sperimentali

  • Punto di fusione: 207.0 to 211.0 deg-C
  • PSA: 80.75000
  • LogP: 2.07630

4-(N-Succinimidylcarboxy)benzophenone Informazioni sulla sicurezza

4-(N-Succinimidylcarboxy)benzophenone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
775924-50MG
4-Benzoylbenzoic acid N-succinimidyl ester
91990-88-4 97%
50MG
¥433.82 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
775924-500MG
4-Benzoylbenzoic acid N-succinimidyl ester
91990-88-4 97%
500MG
¥2854.57 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N849323-50mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4 98%,LC&N
50mg
341.10 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
S0863-1G
N-Succinimidyl 4-Benzoylbenzoate
91990-88-4 >98.0%(HPLC)(N)
1g
¥540.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34890-1g
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
91990-88-4
1g
¥7268.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34890-250mg
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
91990-88-4
250mg
¥2458.0 2021-09-04
TRC
S690283-10mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
10mg
$ 58.00 2023-09-06
TRC
S690283-25mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
25mg
$ 64.00 2023-09-06
TRC
S690283-50mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
50mg
$ 69.00 2023-09-06
TRC
S690283-100mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
100mg
$127.00 2023-05-17

4-(N-Succinimidylcarboxy)benzophenone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
Riferimento
Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA)
Olivo, Horacio F.; Perez-Hernandez, Nury; Liu, Dongmin; Iruthayanathan, Mary; O'Leary, Brianne; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  4 h, 0 °C
Riferimento
New photoactivatable analogs of glutathione disulfide
Bernardi, Dan; Dicko, Amadou; Kirsch, Gilbert, Synthesis, 2006, (3), 509-513

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
Riferimento
Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro
Das, Debapratim; Tnimov, Zakir; Nguyen, Uyen T. T.; Thimmaiah, Govindaraju; Lo, Harriet; et al, ChemBioChem, 2012, 13(5), 674-683

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ;  0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ;  30 min, rt
Riferimento
Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins
Sakurai, Kaori; Tawa, Masaki; Okada, Ayumi; Yamada, Rika; Sato, Noriyuki; et al, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ,  Dichloromethane ;  24 h, rt
Riferimento
Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  overnight, 50 °C
Riferimento
Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  3 h, rt
Riferimento
Photoproximity profiling of protein-protein interactions in cells
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Methanol ,  Dichloromethane ;  24 h, 25 °C
Riferimento
N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization
Groszewicz, Pedro B.; Mendes, Pedro; Kumari, Bharti; Lins, Jonas; Biesalski, Markus; et al, Cellulose (Dordrecht, 2020, 27(3), 1239-1254

Metodo di produzione 9

Condizioni di reazione
Riferimento
Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity
Sakurai, Kaori; Yamaguchi, Tamayo; Mizuno, Sakae, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ;  15 h, rt
Riferimento
Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces
Li, Jiehua; Tan, Dongsheng; Zhang, Xiaoqing; Tan, Hong; Ding, Mingming; et al, Colloids and Surfaces, 2010, 78(2), 343-350

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Riferimento
Site-specific, covalent bioconjugation of proteins
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel
Li, Jiehua; Ding, Mingming; Fu, Qiang; Tan, Hong; Xie, Xingyi; et al, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603

Metodo di produzione 13

Condizioni di reazione
Riferimento
Preparation of lactonolactone amide derivatives and their polymers with UV absorbability
, Japan, , ,

4-(N-Succinimidylcarboxy)benzophenone Raw materials

4-(N-Succinimidylcarboxy)benzophenone Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd